
1,2-Bis(4-fluorophenyl)tetrachloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-fluorophenyl)tetrachloroethane, commonly known as BFPT, is an organochlorine compound used in various scientific research applications. It is a colorless, odorless, and non-flammable chemical compound with a molecular weight of 374.74 g/mol. BFPT has been used in laboratory experiments to study the biochemical and physiological effects of various compounds and drugs.
科学研究应用
BFPT has been used in various scientific research applications, such as drug metabolism and pharmacokinetics studies, toxicology studies, and studies of the biochemical and physiological effects of various compounds and drugs. It has also been used in the synthesis of other organochlorine compounds, such as 1,2-bis(4-chlorophenyl)tetrachloroethane, and in the synthesis of polychlorinated biphenyls.
作用机制
BFPT acts as a pro-drug, meaning that it is metabolized in the body to form other active compounds. It is metabolized by the cytochrome P450 enzymes to form 4-fluoro-2-chlorophenol, which is then further metabolized to form 4-fluoro-2-hydroxybenzoic acid. This compound is then conjugated with glucuronic acid and excreted in the urine.
Biochemical and Physiological Effects
BFPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to altered drug metabolism and pharmacokinetics. It has also been shown to inhibit the activity of certain enzymes involved in the synthesis of cholesterol and fatty acids, which can lead to changes in lipid levels in the body. In addition, BFPT has been shown to have an effect on the central nervous system, causing sedation and altered behavior.
实验室实验的优点和局限性
BFPT has several advantages for laboratory experiments. It is a non-flammable and odorless compound, so it can be safely handled in the laboratory. It is also relatively stable and has a low vapor pressure, so it can be stored for long periods of time without degradation. However, there are some limitations to using BFPT in laboratory experiments. It is a potent inhibitor of cytochrome P450 enzymes, so it can interfere with the metabolism and pharmacokinetics of other compounds and drugs. In addition, its effects on the central nervous system can cause sedation and altered behavior, which can make it difficult to interpret the results of experiments.
未来方向
There are several potential future directions for research on BFPT. One potential direction is to investigate its effects on other enzymes involved in drug metabolism and pharmacokinetics, such as UGTs and SULTs. Another potential direction is to investigate its effects on other biochemical and physiological processes, such as its effects on lipid metabolism and its effects on the central nervous system. Finally, further research could be done to investigate the potential toxicity of BFPT and its potential for use as a pesticide or herbicide.
合成方法
BFPT is synthesized by the reaction of 1,2-dichloroethane with 4-fluorophenol in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, and a polar solvent, such as acetonitrile or dimethylformamide. The reaction is carried out at a temperature of 60-80°C for 5-10 hours. The reaction yields a mixture of BFPT and 1,2-dichloroethane, which can be separated by distillation.
属性
IUPAC Name |
1-fluoro-4-[1,1,2,2-tetrachloro-2-(4-fluorophenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl4F2/c15-13(16,9-1-5-11(19)6-2-9)14(17,18)10-3-7-12(20)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATXDMKBIRMKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)(Cl)Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl4F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


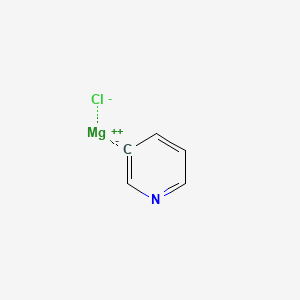


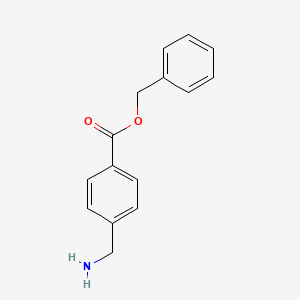
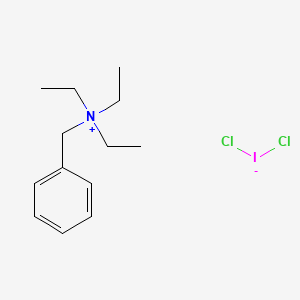

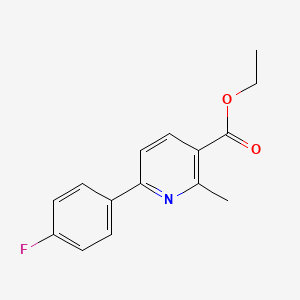
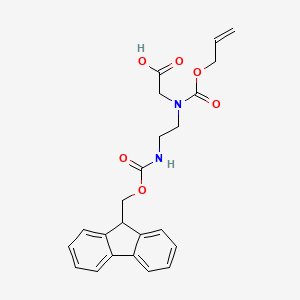
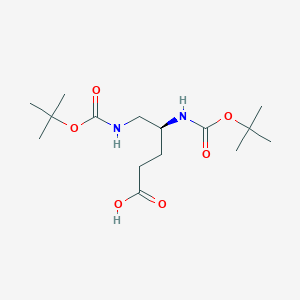
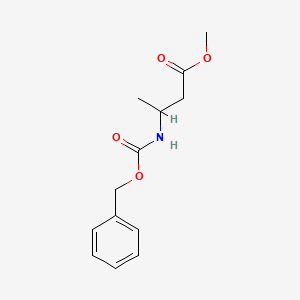
![2-(4-Bromo-3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B6316603.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
![Benzo[d]isoxazole-3,7-diol, 95%](/img/structure/B6316626.png)